2-Methylnonane

Description

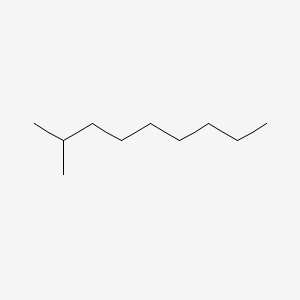

Structure

3D Structure

Properties

IUPAC Name |

2-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVYKUFIHHTIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873239 | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS] | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C10-13 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C9-11 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.89 [mmHg] | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7 | |

| Record name | 2-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C9-11 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C10-13 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLNONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLNONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382AKH052V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylnonane

Introduction

2-Methylnonane (isododecane) is a branched-chain alkane with the chemical formula C10H22.[1][2] It is a significant component of various fuels, including petrol, where it acts as an additive.[2] As a colorless liquid with a petroleum-like odor, it is functionally crucial in diverse industrial and research applications, primarily as a solvent and in the formulation of fuels.[1][2][3] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering a critical resource for researchers, scientists, and professionals in drug development and chemical engineering. Understanding these properties is paramount for predicting its behavior in various systems, ensuring safe handling, and optimizing its application in experimental and industrial settings.

Molecular and Chemical Identity

The structural and chemical identity of a compound is the foundation of its physical behavior. This compound consists of a nine-carbon nonane chain with a methyl group attached to the second carbon atom.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Isodecane, Nonane, 2-methyl- |

| CAS Number | 871-83-0[1][4] |

| Molecular Formula | C10H22[1][4][5] |

| Molecular Weight | 142.28 g/mol [4][5] |

| InChI | InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3[6] |

| InChIKey | SGVYKUFIHHTIFL-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | CCCCCCCC(C)C[6] |

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, which dictate its behavior under various conditions.

| Property | Value | Conditions |

| Appearance | Colorless, clear liquid[4] | Standard Temperature and Pressure (STP) |

| Odor | Petroleum distillates[2][3] | STP |

| Boiling Point | 166-169 °C[6][7] | 760 mmHg |

| Melting Point | -74.6 °C to -75 °C[2][8] | - |

| Density | 0.726 g/mL[6][7] | 20 °C |

| Refractive Index | 1.410[6][7] | 20 °C |

| Vapor Pressure | 1.89 mmHg[4][9] | 25 °C |

| Flash Point | 46 °C (114.8 °F)[6][7] | Closed Cup |

| Solubility in Water | 0.8985 mg/L[4] | 25 °C |

| Solubility in Organic Solvents | Soluble in chloroform, ether, benzene, hexane[7][10] | - |

| LogP (Octanol/Water) | 5.180 - 5.646 (est.)[4][9] | - |

Structural Isomerism and its Impact

The branched structure of this compound, in contrast to its straight-chain isomer n-decane, significantly influences its physical properties. The methyl branch introduces steric hindrance, which generally leads to a lower boiling point compared to the straight-chain alkane of the same molecular weight.[1] This is a critical consideration in applications such as fuel blending, where volatility is a key parameter.

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is essential for quality control and research applications. Below are standardized methodologies for key properties of this compound.

Determination of Boiling Point

The boiling point is a fundamental property reflecting the volatility of a substance.

Methodology: Distillation Method (ASTM D86/IP 123)

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a distillation flask, condenser, and receiving cylinder.

-

Sample Preparation: Place 100 mL of this compound into the distillation flask.

-

Heating: Gradually heat the flask. The rate of heating should be controlled to produce a distillation rate of 4-5 mL per minute.

-

Data Recording: Record the temperature at which the first drop of distillate falls into the receiving cylinder (Initial Boiling Point) and the temperature throughout the distillation process. The boiling range is typically reported.

Diagram: Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of this compound via distillation.

Determination of Density

Density is a crucial property for mass-to-volume conversions and fluid dynamics calculations.

Methodology: Oscillating U-tube Densitometer (ASTM D4052)

-

Calibration: Calibrate the densitometer with dry air and deionized water at the measurement temperature (20 °C).

-

Sample Injection: Inject a small, bubble-free aliquot of this compound into the oscillating U-tube.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density.

-

Data Output: The density is automatically calculated and displayed by the instrument.

Diagram: Logical Relationship for Density Measurement

Caption: Logical flow for density determination using an oscillating U-tube densitometer.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecular structure.

-

Infrared (IR) Spectrum: The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations typical of alkanes.[11]

-

Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak (M+) and a fragmentation pattern characteristic of a branched alkane.[12]

-

13C NMR Spectrum: The 13C NMR spectrum provides information on the different carbon environments within the molecule.[13]

Safety and Handling

This compound is a flammable liquid and vapor. It may be fatal if swallowed and enters the airways.[2]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[14][15]

-

Use in a well-ventilated area.[14]

-

Wear protective gloves, clothing, and eye/face protection.[14][15]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[15]

Conclusion

The physicochemical properties of this compound are well-defined and critical for its safe and effective use in scientific and industrial contexts. Its branched structure imparts properties that are distinct from its linear isomer, influencing its volatility and solvent characteristics. The methodologies outlined in this guide provide a framework for the accurate characterization of this important hydrocarbon, ensuring data integrity and promoting safe laboratory practices.

References

-

The Good Scents Company. (n.d.). 2-methyl nonane. Retrieved from [Link]

-

Wikipedia. (2023). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 871-83-0) Properties. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Nonane, 2-methyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Nonane, 2-methyl- (CAS 871-83-0). Retrieved from [Link]

-

NIST. (n.d.). Nonane, 2-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - [13C NMR] - Spectrum. Retrieved from [Link]

-

Chemsrc. (2023). This compound. Retrieved from [Link]

Sources

- 1. CAS 871-83-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]

- 5. scbt.com [scbt.com]

- 6. 2-メチルノナン ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 871-83-0 [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. parchem.com [parchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Nonane, 2-methyl- [webbook.nist.gov]

- 12. Nonane, 2-methyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

2-Methylnonane synthesis pathways and reaction mechanisms

An In-depth Technical Guide to the Synthesis of 2-Methylnonane: Pathways and Reaction Mechanisms

Foreword: The Strategic Importance of Branched Alkanes

In the landscape of chemical synthesis, the deliberate construction of specific hydrocarbon frameworks remains a cornerstone of innovation. This compound (Isodecane), a branched-chain alkane, serves not merely as a component in fuel formulations but as a critical intermediate and solvent in specialized applications within the pharmaceutical and materials science sectors.[1][2] Its defined structure, differing from its linear isomer n-decane, imparts unique physical properties such as a lower melting point and altered viscosity, making its targeted synthesis a subject of significant interest.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will dissect the underlying mechanisms of well-established laboratory-scale syntheses and touch upon industrial methodologies. The focus is not just on the "how" but the "why"—elucidating the causal logic behind the choice of reagents, conditions, and reaction architecture.

Chapter 1: Laboratory-Scale Synthesis: Precision and Control

For research and development, where precision and yield are paramount, organometallic coupling reactions offer the most reliable routes to this compound. We will explore two canonical methods: the Corey-House synthesis and the Grignard reaction.

The Corey-House Synthesis: Superior for Asymmetric Coupling

The Corey-House reaction is an exemplary method for creating unsymmetrical alkanes with high efficiency, effectively minimizing the side reactions often encountered with other organometallic reagents like organolithiums or Grignards in direct coupling.[3][4] The strategy involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[5][6] This pathway is particularly advantageous for producing this compound by coupling a heptyl group with an isopropyl unit.

The synthesis proceeds in three core stages:

-

Formation of an Alkyllithium Reagent: An alkyl halide is treated with lithium metal. For our synthesis, we will start with 2-bromopropane.

-

Formation of the Gilman Reagent: The alkyllithium compound is reacted with a copper(I) salt, typically cuprous iodide (CuI), to form the lithium diisopropylcuprate.[7] This organocopper compound is a source of a carbanion-like nucleophile.[6]

-

Coupling Reaction: The Gilman reagent is then reacted with a second, different alkyl halide—in this case, 1-bromoheptane. The reaction proceeds via a mechanism akin to an SN2 pathway, where one of the alkyl groups from the cuprate displaces the halide from the second alkyl halide.[3]

This stepwise approach allows for the controlled, cross-coupling of two different alkyl groups, a significant advantage over methods like the Wurtz reaction, which is only efficient for symmetrical alkanes.[5]

Caption: The Corey-House synthesis pathway for this compound.

Materials:

-

2-Bromopropane

-

Lithium metal

-

Cuprous Iodide (CuI)

-

1-Bromoheptane

-

Anhydrous diethyl ether or THF[3]

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

Preparation of Isopropyllithium: In a flame-dried, three-necked flask under an argon atmosphere, place finely cut lithium metal in anhydrous diethyl ether. Add 2-bromopropane dropwise while stirring. The reaction is exothermic and should be controlled with an ice bath. The disappearance of lithium indicates the formation of isopropyllithium.

-

Preparation of Lithium Diisopropylcuprate (Gilman Reagent): Cool the isopropyllithium solution to -78 °C (dry ice/acetone bath). In a separate flask, suspend cuprous iodide in anhydrous diethyl ether and cool to -78 °C. Slowly add the isopropyllithium solution to the CuI suspension via cannula. The solution will change color, indicating the formation of the Gilman reagent.[7]

-

Coupling to Form this compound: To the freshly prepared Gilman reagent at -78 °C, add 1-bromoheptane dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether/THF | Ethereal solvents are required to stabilize the organometallic intermediates and must be dry as these reagents are strong bases.[3] |

| Temperature | -78 °C for Gilman formation | Low temperature is crucial to prevent side reactions and decomposition of the thermally sensitive organocuprate. |

| Alkyl Halide (Step 3) | Primary (1-Bromoheptane) | The coupling step is most efficient with primary alkyl halides to avoid elimination reactions.[5] |

| Atmosphere | Inert (Argon or Nitrogen) | Organolithium and Gilman reagents are highly reactive towards oxygen and moisture. |

| Typical Yield | >80% | The Corey-House synthesis is known for its high yields in forming unsymmetrical alkanes.[5] |

The Grignard Reaction: A Versatile Classic

The Grignard reaction provides an alternative, powerful route for C-C bond formation.[8] For this compound, a logical approach is the reaction of a heptylmagnesium halide Grignard reagent with a propanone (acetone), followed by dehydration and hydrogenation of the resulting alkene.

-

Grignard Reagent Formation: 1-bromoheptane reacts with magnesium metal in an ether solvent to form heptylmagnesium bromide. The magnesium inserts itself between the carbon and halogen, reversing the polarity of the carbon atom, making it nucleophilic.[9][10]

-

Nucleophilic Addition to a Ketone: The nucleophilic heptyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This forms a tertiary alkoxide intermediate.[11]

-

Protonation: An acidic workup protonates the alkoxide to yield 2-methyl-2-nonanol.

-

Dehydration and Hydrogenation: The tertiary alcohol is then dehydrated (e.g., using strong acid and heat) to form a mixture of alkenes, primarily 2-methyl-1-nonene and 2-methyl-2-nonene. Subsequent catalytic hydrogenation of this alkene mixture yields the final product, this compound.

Caption: The Grignard reaction pathway for this compound synthesis.

Materials:

-

1-Bromoheptane

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous Tetrahydrofuran (THF)[12]

-

Acetone (Propan-2-one)

-

Sulfuric acid (for dehydration)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

Procedure:

-

Preparation of Heptylmagnesium Bromide: In a flame-dried, three-necked flask under argon, place magnesium turnings and a small crystal of iodine. Add anhydrous THF. Add 1-bromoheptane dropwise. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Acetone: Cool the Grignard solution in an ice bath. Add a solution of dry acetone in anhydrous THF dropwise. A vigorous reaction will occur. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up and Isolation of Alcohol: Cool the mixture again and slowly quench the reaction by adding cold saturated ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 2-methyl-2-nonanol.

-

Dehydration: Place the crude alcohol in a distillation apparatus with a catalytic amount of concentrated sulfuric acid. Heat the mixture to distill the resulting alkene.

-

Hydrogenation: Dissolve the collected alkene in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas and stir until hydrogen uptake ceases.

-

Final Purification: Filter the reaction mixture through celite to remove the catalyst. Remove the solvent by distillation. The remaining liquid is this compound, which can be further purified by fractional distillation if necessary.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous THF | THF is an excellent solvent for stabilizing the Grignard reagent.[9][12] |

| Initiator | Iodine crystal | Helps to activate the magnesium surface and initiate the reaction. |

| Reactant | Acetone (a ketone) | Reaction with a ketone is necessary to produce a tertiary alcohol, a precursor to a branched alkane.[11] |

| Hydrogenation Catalyst | Pd/C | A standard and highly effective catalyst for reducing carbon-carbon double bonds. |

| Overall Yield | Moderate (multi-step) | While each step is generally efficient, the multi-step nature can lead to a lower overall yield compared to the Corey-House synthesis. |

Chapter 2: Industrial-Scale Production: Isomerization of n-Decane

On an industrial scale, building molecules atom-by-atom is often not economically viable. Instead, bulk feedstocks are transformed. The primary industrial route to this compound is the catalytic hydroisomerization of its linear isomer, n-decane, which is readily available from petroleum distillates.[13][14]

This process relies on bifunctional catalysts, typically containing a noble metal (like Platinum) on an acidic support (like a zeolite or SAPO-11).[13][15]

-

Dehydrogenation: An n-decane molecule first adsorbs onto a platinum site and is dehydrogenated to form a decene isomer.

-

Protonation: The alkene then moves to an acidic site on the zeolite support, where it is protonated to form a secondary decyl carbocation.[16]

-

Isomerization (Rearrangement): This carbocation undergoes a series of rearrangements (hydride and methyl shifts) to form more stable branched carbocations.[17] The formation of a tertiary carbocation is a key intermediate step leading to the methyl-branched isomer.

-

Deprotonation: The branched carbocation deprotonates to form a branched alkene (e.g., a methylnonene isomer).

-

Hydrogenation: This branched alkene migrates back to a metal site and is hydrogenated to form the final product, this compound.[13]

Catalytic cracking is a related process where larger alkanes are broken down into smaller, often branched, alkanes and alkenes.[18][19] By carefully selecting catalysts (e.g., zeolites) and conditions (temperature around 500 °C), the production of gasoline-range branched alkanes can be maximized.[16]

Caption: Simplified workflow for the industrial hydroisomerization of n-decane.

| Parameter | Typical Value | Rationale |

| Catalyst | 0.5 wt.% Pt on SAPO-11 or Zeolite | Provides both metal (dehydrogenation/hydrogenation) and acid (isomerization) functions.[13] |

| Temperature | 280-330 °C | Balances reaction rate against undesirable cracking side reactions.[13] |

| Pressure | Atmospheric to moderate | Sufficient to maintain the reactants in the desired phase and facilitate hydrogenation. |

| H2/Hydrocarbon Ratio | ~7 | Hydrogen is required for the hydrogenation step and helps to suppress coke formation on the catalyst.[13] |

| Selectivity | Variable | Product distribution depends heavily on catalyst choice, temperature, and residence time. |

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own merits depending on the desired scale and purity. For high-fidelity, laboratory-scale synthesis, the Corey-House reaction offers a superior, high-yield route for creating the specific C-C bond required. The Grignard reaction provides a more versatile, albeit multi-step, alternative. For bulk industrial production, the catalytic isomerization of readily available n-decane is the method of choice, showcasing a sophisticated application of heterogeneous catalysis to re-engineer hydrocarbon backbones. Understanding the mechanisms behind each pathway empowers the modern scientist to make informed decisions, whether for developing novel pharmaceuticals or optimizing industrial chemical processes.

References

- SATHEE. Chemistry Grignard Reaction Mechanism.

- Vedantu. Corey House Reaction: Mechanism, Steps & Applications.

- Collegedunia. Corey House Reaction: Mechanism, Examples and Importance.

-

Wikipedia. Corey–House synthesis. Available from: [Link]

- sathee jee. Chemistry Corey House Reaction.

-

chemeurope.com. Corey-House synthesis. Available from: [Link]

-

FSC 432: Petroleum Refining. Chemistry of Catalytic Cracking. Available from: [Link]

-

Organic Chemistry. Formation Of Grignard Reagent Mechanism. (2020-07-24). YouTube. Available from: [Link]

-

Chemistry LibreTexts. Cracking Alkanes. (2023-01-22). Available from: [Link]

-

Journal of the American Chemical Society. Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Available from: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). Available from: [Link]

-

Grokipedia. Corey–House synthesis. Available from: [Link]

-

Chemguide. cracking alkanes - thermal and catalytic. Available from: [Link]

-

Unknown. Catalytic cracking of hydrocarbons. Available from: [Link]

-

ResearchGate. Catalytic cracking by protonation of an alkane to form a pentacoordinated carbocation followed by α-scission (protolysis). Adapted from ref. 2. Available from: [Link]

-

Organic Chemistry Lessons. Corey-House Synthesis | Named Reactions. (2020-07-20). YouTube. Available from: [Link]

-

ESSLAB. This compound. Available from: [Link]

-

Wikipedia. List of isomers of decane. Available from: [Link]

-

Unknown. Kinetic Study of Hydroisomerization of n-Decane using Pt/SAPO-11 catalysts. Available from: [Link]

-

Wikipedia. This compound. Available from: [Link]

-

Chemguide. grignard reagents. Available from: [Link]

-

LookChem. 871-83-0 this compound C10H22, Formula,NMR,Boiling Point,Density,Flash Point. Available from: [Link]

-

Doc Brown's Advanced Level Chemistry. 75 C10H22 isomers of molecular formula C10H22. Available from: [Link]

-

The Good Scents Company. 2-methyl nonane, 871-83-0. Available from: [Link]

-

Mol-Instincts. This compound 871-83-0 wiki. Available from: [Link]

-

NIST WebBook. Nonane, 2-methyl-. Available from: [Link]

-

The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. (2015-11-11). YouTube. Available from: [Link]

-

Texas Commission on Environmental Quality. Decane, All Isomers - Development Support Document. (2017-08-16). Available from: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 6. collegedunia.com [collegedunia.com]

- 7. Corey-House_synthesis [chemeurope.com]

- 8. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 9. leah4sci.com [leah4sci.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. tceq.texas.gov [tceq.texas.gov]

- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemistry of Catalytic Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Spectroscopic Unveiling of 2-Methylnonane: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 2-Methylnonane, a branched alkane with the chemical formula C₁₀H₂₂.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectra themselves, but a detailed interpretation grounded in the principles of chemical structure and reactivity.

Introduction: The Significance of Spectroscopic Characterization

In the realm of organic chemistry and drug development, the unambiguous identification and structural elucidation of molecules are paramount. Spectroscopic techniques provide a powerful, non-destructive means to probe the atomic and molecular architecture of a substance. For a simple yet structurally informative molecule like this compound, a complete spectroscopic profile serves as a foundational dataset for understanding the behavior of branched alkanes in various chemical and biological systems. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing a detailed roadmap for its characterization.

Molecular Structure and Isomerism

This compound belongs to the decane isomer group. Its structure consists of a nine-carbon chain (nonane) with a methyl group attached to the second carbon atom. This branching introduces asymmetry and unique spectroscopic signatures that differentiate it from its linear counterpart, n-decane, and other isomers.

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular connectivity can be constructed.

Experimental Protocol: NMR Spectrum Acquisition

A general procedure for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), which is NMR-inactive for ¹H. A small quantity of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a frequency of 90 MHz or higher is commonly used. For ¹³C NMR, a frequency of 22.5 MHz or higher is typical.

-

Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected and Fourier transformed to generate the NMR spectrum. For ¹³C NMR, proton decoupling is often employed to simplify the spectrum by removing C-H coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the chemically non-equivalent protons in the molecule. Due to the complexity of overlapping signals in the aliphatic region, a high-field instrument is often necessary for complete resolution. The spectrum is typically acquired in CDCl₃ at 90 MHz.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.88 | Triplet | 3H | -CH₃ (C9) |

| ~0.90 | Doublet | 6H | -CH(CH₃)₂ (C1 & C1') |

| ~1.2-1.4 | Multiplet | 12H | -(CH₂)₆- (C3-C8) |

| ~1.5 | Multiplet | 1H | -CH(CH₃)₂ (C2) |

Interpretation:

-

The upfield triplet at approximately 0.88 ppm corresponds to the terminal methyl group (C9) of the long alkyl chain, split by the adjacent methylene group.

-

The doublet at around 0.90 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups attached to the chiral center (C2).

-

The complex multiplet in the 1.2-1.4 ppm region represents the overlapping signals of the six methylene groups in the main chain.

-

The multiplet further downfield at about 1.5 ppm is attributed to the single proton at the branch point (C2), which is deshielded by the surrounding alkyl groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound provides a count of the unique carbon environments. Given the structure, nine distinct signals are expected, as two of the methyl groups are chemically equivalent. The spectrum is commonly recorded in Chloroform-d.[4]

¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 14.1 | C9 |

| 22.7 | C1, C1' |

| 23.1 | C8 |

| 27.2 | C3 |

| 29.7 | C7 |

| 29.9 | C5 |

| 32.0 | C6 |

| 36.8 | C4 |

| 39.1 | C2 |

Interpretation:

-

The signals in the ¹³C NMR spectrum are well-resolved and fall within the expected aliphatic region (10-40 ppm).

-

The upfield signal at 14.1 ppm is assigned to the terminal methyl carbon (C9).

-

The signal at 22.7 ppm represents the two equivalent methyl carbons attached to the C2 position.

-

The remaining signals correspond to the individual methylene and methine carbons of the nonane chain, with their chemical shifts influenced by their position relative to the branch point. The methine carbon (C2) is the most downfield among the sp³ carbons due to its tertiary nature.

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecular bonds. For an alkane like this compound, the IR spectrum is characterized by absorptions corresponding to C-H stretching and bending vibrations. The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[1][5]

Experimental Protocol: IR Spectrum Acquisition

-

For Liquid Film: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are pressed together to form a thin film.

-

For Gas Phase: A small amount of the sample is vaporized into an evacuated gas cell with IR-transparent windows.

-

Analysis: The prepared sample is placed in the beam of an IR spectrometer, and the transmitted radiation is measured as a function of wavenumber (cm⁻¹).

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2962-2853 | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| 1465 | C-H Bend | Alkane (CH₂) |

| 1378 | C-H Bend | Alkane (CH₃) |

Interpretation:

-

The strong, sharp peaks in the 2962-2853 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

-

The absorption at 1465 cm⁻¹ is attributed to the scissoring (bending) vibration of the CH₂ groups.

-

The peak at 1378 cm⁻¹ corresponds to the symmetric bending vibration of the CH₃ groups. The presence of a doublet in this region can sometimes indicate the presence of a gem-dimethyl group, though it may not be well-resolved.

-

The absence of significant absorptions in other regions (e.g., 3200-3600 cm⁻¹ for O-H, 1600-1800 cm⁻¹ for C=O) confirms the alkane nature of the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For alkanes, electron ionization (EI) is commonly used, which often leads to extensive fragmentation. The mass spectrum of this compound is available from the NIST Chemistry WebBook.[2]

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each fragment is measured, and a mass spectrum is generated, plotting relative abundance versus m/z.

Caption: Conceptual workflow for spectroscopic analysis.

Mass Spectrum of this compound and Fragmentation Analysis:

The molecular ion peak (M⁺•) for this compound (C₁₀H₂₂) is expected at m/z = 142. However, for branched alkanes, the molecular ion is often weak or absent due to rapid fragmentation. The fragmentation of this compound is dictated by the stability of the resulting carbocations, with cleavage occurring preferentially at the branch point.

Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Loss |

| 127 | [C₉H₁₉]⁺ | •CH₃ |

| 99 | [C₇H₁₅]⁺ | •C₂H₅ |

| 85 | [C₆H₁₃]⁺ | •C₃H₇ |

| 71 | [C₅H₁₁]⁺ | •C₄H₉ |

| 57 | [C₄H₉]⁺ | •C₅H₁₁ |

| 43 | [C₃H₇]⁺ | •C₆H₁₃ |

Interpretation:

-

The fragmentation pattern is characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

-

The base peak (most abundant fragment) is often observed at m/z = 43 or 57, corresponding to the stable secondary carbocations that can be formed.

-

Cleavage at the C2-C3 bond can lead to the formation of a secondary carbocation at m/z = 127 (loss of a methyl radical) or a primary carbocation (less favorable).

-

The relative abundances of the fragment ions provide valuable clues about the branching in the molecule. The enhanced abundance of certain fragments compared to a linear alkane is a hallmark of a branched structure.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-validating structural elucidation of this compound. Each technique offers a unique piece of the puzzle: NMR defines the carbon-hydrogen framework, IR confirms the alkane functionality, and MS provides the molecular weight and fragmentation pattern consistent with the branched structure. This comprehensive guide serves as a valuable resource for scientists and researchers, underscoring the power of a multi-technique spectroscopic approach for the unambiguous characterization of organic molecules.

References

-

NIST. Nonane, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. Nonane, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

NIST. 2-Methyl-1-nonene. NIST Chemistry WebBook. [Link]

-

re3data.org. Spectral Database for Organic Compounds. [Link]

-

NIST. Nonane, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. Nonane, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. 2-Chloro-2-methylnonane. NIST Chemistry WebBook. [Link]

-

SpectraBase. This compound. [Link]

-

NIST. Nonane, 3-methyl-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylpentane fragmentation pattern. [Link]

-

Wiley Science Solutions. Spectral Databases. [Link]

-

NIST. Quantitative Infrared Database. NIST Chemistry WebBook. [Link]

-

PubChem. SpectraBase. [Link]

-

SpectraBase. SpectraBase. [Link]

-

University of Puget Sound. 13C NMR. [Link]

-

The Good Scents Company. 2-methyl nonane. [Link]

-

Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]

-

Doc Brown's Chemistry. H-1 proton nmr spectrum of 2-methylpentane. [Link]

-

Patsnap. Exploring 2-Methylpentane's Use in Analytical Chemistry Procedures. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Puget Sound. 13CNMR. [Link]

-

Khan Academy. Proton NMR practice 2. [Link]

-

YouTube. Mass Spectrometry - Interpretation Made Easy!. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemcasts. This compound (CAS 871-83-0) Properties. [Link]

-

Khan Academy. Proton NMR practice 2. [Link]

Sources

The Advent of Isomerism: Unraveling the Complexity of 2-Methylnonane in Early Organic Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Molecular Maze and the Quest for Pure Hydrocarbons

In the nascent stages of organic chemistry, the concept of isomerism—molecules sharing the same atomic composition but differing in structural arrangement—presented a profound intellectual and practical challenge. The seemingly simple molecular formula C₁₀H₂₂, representing decane, belied a staggering complexity: 75 possible structural isomers, each with unique physical and chemical properties.[1][2][3] This guide delves into the early research and discovery of a specific branched-chain alkane, 2-Methylnonane, exploring the pioneering synthetic methods and analytical techniques that enabled its eventual isolation and characterization. For early researchers, the separation and identification of such closely related compounds from the complex mixtures found in petroleum distillates was a formidable task, driving the development of more sophisticated purification and analytical methodologies.[4][5]

The Synthetic Arsenal of the Early 20th Century: Plausible Pathways to this compound

Prior to its definitive documented synthesis, the creation of a branched alkane like this compound would have relied on a limited yet powerful set of reactions available to organic chemists in the late 19th and early 20th centuries. Two primary methods stand out as the most probable routes for the intentional synthesis of such a hydrocarbon.

The Wurtz Reaction: A Foundational but Flawed Approach

Discovered by Charles Adolphe Wurtz in 1855, the Wurtz reaction provided one of the earliest methods for forming carbon-carbon bonds by reacting two alkyl halides with sodium metal.

Reaction Scheme: 2 R-X + 2 Na → R-R + 2 NaX

While groundbreaking, the Wurtz reaction had significant limitations, particularly for the synthesis of asymmetrical alkanes. A cross-reaction between two different alkyl halides would result in a mixture of three different alkanes, making purification with the era's technology exceedingly difficult. However, for symmetrical alkanes, it was a viable, albeit often low-yielding, method.

The Grignard Reaction: A Paradigm Shift in Organic Synthesis

The advent of the Grignard reaction, discovered by Victor Grignard in 1900, revolutionized organic synthesis. The formation of organomagnesium halides (Grignard reagents) created a potent nucleophilic carbon source capable of attacking electrophilic centers, such as carbonyl groups. This offered a more controlled and versatile approach to constructing specific carbon skeletons.

A plausible early synthesis of this compound using the Grignard reaction would involve the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

A Definitive Synthesis: The 1946 Documentation of this compound's Preparation

A 1946 paper titled "Syntheses and properties of two olefins, six paraffins, and their intermediates" provides a concrete example of the early, deliberate synthesis of this compound.[6] This work, emerging from the context of systematic studies on hydrocarbons, likely fueled by the interests of the American Petroleum Institute, showcases the application of the Grignard reaction for this purpose.[7]

Experimental Protocol: Synthesis of this compound via a Grignard Reagent

The synthesis outlined in the 1946 paper involved a multi-step process, beginning with the formation of a Grignard reagent and its subsequent reaction with a ketone to produce an alcohol. This alcohol was then dehydrated to an alkene, which was finally hydrogenated to yield the target alkane, this compound.[6]

Step 1: Synthesis of 2-Methyl-2-nonanol via Grignard Reaction

-

Preparation of the Grignard Reagent: n-Butylmagnesium chloride was prepared by reacting n-butyl chloride with magnesium turnings in ether.

-

Reaction with Ketone: Methyl isopropyl ketone was added to the prepared Grignard reagent.

-

Hydrolysis: The reaction mixture was hydrolyzed to yield 2-methyl-2-nonanol.

Step 2: Dehydration of 2-Methyl-2-nonanol to 2-Methylnonenes

The tertiary alcohol, 2-methyl-2-nonanol, was dehydrated to form a mixture of 2-methylnonene isomers.

Step 3: Hydrogenation of 2-Methylnonenes to this compound

The mixture of 2-methylnonenes was hydrogenated at 140°C under a hydrogen pressure of 600 lb/in² using a nickel-on-kieselguhr catalyst. This final step yielded this compound.[6]

Characterization in an Era of Emerging Analytical Power

The confirmation of the structure and purity of the synthesized this compound relied on the analytical techniques available in the mid-20th century.

Fractional Distillation: The Workhorse of Separation

Fractional distillation was the primary method for purifying the synthesized this compound from any remaining starting materials or byproducts.[6] The efficiency of the distillation columns, often packed with various materials to increase surface area, was crucial for separating compounds with close boiling points.

Physical Property Measurement: The Fingerprints of a Molecule

In the absence of modern spectroscopic methods, early chemists relied heavily on the precise measurement of physical constants to identify and assess the purity of their compounds. For this compound, these would have included:

| Physical Property | Measured Value (circa 1946) |

| Boiling Point | Not explicitly stated for the final product in the reference, but the precursor alcohol and resulting alkene mixture were distilled. |

| Refractive Index | Measured using instruments like the Rayleigh interferometer to assess purity between fractions.[6] |

| Density | A key parameter for hydrocarbon characterization. |

| Freezing Point | Used as a sensitive indicator of purity.[6] |

Table 1: Key Physical Properties for the Characterization of this compound in the Mid-20th Century.

Early Spectroscopic Methods

While not as ubiquitous as today, early forms of spectroscopy were beginning to be employed. Infrared spectroscopy, for instance, could provide information about the presence of certain functional groups, which would be useful in confirming the conversion of the precursor alcohol and alkene to the final saturated alkane.[8]

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the documented synthesis of this compound.

Caption: Synthetic pathway to this compound.

Conclusion: From Theoretical Isomer to Tangible Molecule

The early research into this compound exemplifies the broader narrative of organic chemistry in the first half of the 20th century. It was a period marked by the transition from wrestling with the theoretical implications of isomerism to developing robust synthetic methodologies capable of constructing specific molecular architectures. The documented synthesis of this compound, leveraging the power of the Grignard reaction, stands as a testament to the ingenuity and perseverance of early organic chemists. Their work in isolating and characterizing the numerous isomers of hydrocarbons laid the essential groundwork for the modern fields of petroleum chemistry, materials science, and drug development.

References

- Syntheses and properties of two olefins, six paraffins, and their intermediates. (1946).

-

Decane Overview, Formula & Structure - Lesson. (n.d.). Study.com. Retrieved from [Link]

-

75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

75 Isomers of Decane (C10H22) List. (n.d.). Scribd. Retrieved from [Link]

-

List of isomers of decane. (n.d.). In Wikipedia. Retrieved from [Link]

- Preparation method of multi-component chloralkane. (n.d.). Google Patents.

-

Quantitative analysis, with respect to the component structural groups, of the infrared (1 to 2 mu) molal absorptive indices of. (n.d.). SciSpace. Retrieved from [Link]

-

American Petroleum Institute Research Project 44: Description and Analysis. (n.d.). UNL Digital Commons. Retrieved from [Link]

- Kinetic modeling of viscosity of alkanes. (2020). arXiv.

-

2-methyl nonane, 871-83-0. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Alkane. (n.d.). In Wikipedia. Retrieved from [Link]

-

American Petroleum Institute. (n.d.). API. Retrieved from [Link]

- Kinetic Study of Hydroisomerization of n-Decane using Pt/SAPO-11 catalysts. (2018). Iraqi Journal of Chemical and Petroleum Engineering, 19(3), 11-17.

-

Decane, All Isomers - Development Support Document. (2017). Texas Commission on Environmental Quality. Retrieved from [Link]

Sources

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. scribd.com [scribd.com]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]

- 5. tceq.texas.gov [tceq.texas.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. scispace.com [scispace.com]

Environmental fate and transport of 2-Methylnonane in soil and water

An In-Depth Technical Guide to the Environmental Fate and Transport of 2-Methylnonane in Soil and Water

Introduction: Understanding this compound

This compound (Isodecane) is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2] It is a colorless liquid with a petroleum-like odor, commonly found as a component of fuels like gasoline and diesel, and used in various industrial applications as a solvent.[1][3][4] Its presence in the environment is primarily linked to accidental spills, leaking storage tanks, and incomplete combustion processes. As a constituent of petroleum products, understanding its behavior in soil and aquatic systems is critical for assessing environmental risk, developing remediation strategies, and ensuring regulatory compliance.

This guide provides a detailed examination of the key physicochemical properties of this compound and the environmental processes that govern its distribution and persistence in soil and water. We will explore the mechanisms of transport, including sorption and volatilization, and fate processes such as biodegradation, offering field-proven insights into experimental design and analytical quantification.

Part 1: Physicochemical Properties and Key Environmental Parameters

The environmental behavior of a chemical is fundamentally dictated by its physical and chemical properties. For this compound, its non-polar nature and volatility are the primary determinants of its fate.[3] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][5] |

| Appearance | Colorless liquid | [1][6] |

| Density | ~0.726 - 0.749 g/mL at 20°C | [1][2][6] |

| Boiling Point | 166-169 °C | [1][6] |

| Melting Point | -74.6 °C | [1][2] |

| Vapor Pressure | 1.89 mmHg at 25°C | [7] |

| Water Solubility | 0.8985 mg/L at 25°C (estimated) |[7] |

These properties, particularly the low water solubility and significant vapor pressure, indicate that this compound will not readily dissolve in water and has a tendency to partition into the atmosphere.[7][8] To quantify its behavior in environmental systems, we rely on specific fate and transport parameters.

Table 2: Key Environmental Fate Parameters for this compound

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Henry's Law Constant (kH) | 1.8 x 10⁻⁴ M/atm | Indicates a high tendency to volatilize from water to air. | [9] |

| Octanol-Water Partition Coeff. (log Kow) | 5.646 (estimated) | High value signifies strong hydrophobicity and a tendency to sorb to organic matter. | [6][7] |

| Organic Carbon-Water Partition Coeff. (log Koc) | ~4.0 (estimated) | Indicates strong binding to soil and sediment organic carbon, leading to low mobility in groundwater. | [Calculated] |

Part 2: Fate and Transport in Soil Systems

When introduced into the soil, this compound is subject to three primary competing processes: adsorption to soil particles, volatilization into the air within soil pores, and biodegradation by soil microorganisms.

Caption: Core environmental fate pathways for this compound in soil.

Adsorption and Desorption

Mechanism: The primary mechanism for the retention of this compound in soil is adsorption, driven by hydrophobic partitioning.[10][11] Due to its non-polar structure and very low water solubility, it is repelled by the polar water molecules in soil pore water and preferentially associates with the non-polar soil organic carbon (SOC).[3] The strength of this association is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value, as estimated for this compound, indicates strong binding.[10] This process significantly reduces the compound's mobility and its potential to leach into groundwater.[10][12]

Governing Factors:

-

Soil Organic Carbon (SOC) Content: This is the most critical factor. Soils with higher SOC content will exhibit significantly greater adsorption of this compound.[11][13]

-

Soil Texture: While SOC is primary, soil texture (the proportion of sand, silt, and clay) influences the surface area available for interaction. Clay minerals can contribute to adsorption, though typically less so for non-polar compounds compared to SOC.[14][15]

-

Soil Moisture: Water content influences the partitioning between the aqueous, sorbed, and gaseous phases in the soil.

Volatilization from Soil

Volatilization is a major transport pathway for this compound, especially from surface soils.[8] Its relatively high vapor pressure means it will readily partition from both the soil water and sorbed phases into the soil air (vadose zone). From there, it can diffuse to the soil surface and enter the atmosphere. This process is often faster than biodegradation, making it a key mechanism for natural attenuation at contaminated sites.

Biodegradation

While specific biodegradation data for this compound is limited, the degradation of similar branched-chain alkanes is known to be carried out by various soil microorganisms.[16][17]

Mechanism: Aerobic biodegradation is the most effective pathway. Microorganisms (bacteria and fungi) utilize enzymes, such as monooxygenases, to initiate the oxidation of the alkane. This first step typically involves the terminal or sub-terminal oxidation of the hydrocarbon chain, introducing a hydroxyl group. This initial oxidation makes the molecule more polar and susceptible to further metabolic breakdown through pathways like beta-oxidation, eventually leading to carbon dioxide and water.

Influencing Factors:

-

Structure: Branched alkanes like this compound are generally more resistant to biodegradation than their straight-chain counterparts (e.g., n-decane) due to steric hindrance at the branching point.[17]

-

Environmental Conditions: Biodegradation rates are highly dependent on soil conditions, including the presence of oxygen (aerobic vs. anaerobic), nutrient availability (nitrogen, phosphorus), pH, and temperature.[16] Under anaerobic conditions, degradation is significantly slower and may only occur with specific electron acceptors like sulfate.[17]

Part 3: Fate and Transport in Aquatic Systems

In water, the fate of this compound is dominated by rapid volatilization to the atmosphere. Due to its low solubility, it is not expected to persist in the water column for extended periods unless adsorbed to suspended sediments.

Volatilization from Water

Mechanism: The tendency of a chemical to partition from water to air is described by its Henry's Law constant (kH).[9][18] this compound's kH value is high, indicating that volatilization is a rapid and significant process.[9] When released into a body of water, it will quickly move from the dissolved phase across the air-water interface into the atmosphere.[8] The rate of volatilization is influenced by factors such as water temperature, turbulence, and air flow.

Adsorption to Sediment

Similar to soil, this compound in an aquatic system will partition to the organic carbon present in suspended particles and bottom sediments. This process can act as a temporary sink, removing the compound from the water column. However, it can also become a long-term source if conditions change and desorption occurs.

Biodegradation in Water

Microbial communities in water can also degrade this compound. The principles are the same as in soil, with aerobic degradation being the primary pathway. However, the low water solubility of this compound limits its bioavailability to microorganisms in the water column.[3] Degradation is most likely to occur at the oil-water interface of any undissolved product or on the surface of sediments where the compound has adsorbed.

Part 4: Experimental Protocols and Methodologies

To accurately assess the environmental risk of this compound, robust experimental data is required. The following section details standardized protocols for determining key environmental parameters and for quantifying the compound in environmental samples.

Protocol 1: Determination of Soil-Water Partition Coefficient (Koc) via Batch Equilibrium

This protocol is designed to measure the distribution of this compound between soil and water at equilibrium, allowing for the calculation of the soil-water distribution coefficient (Kd) and subsequently the Koc.[19][20]

Causality: The batch equilibrium method directly simulates the partitioning process in a closed system. By measuring the concentration of the analyte in the aqueous phase after equilibration with a known mass of soil, we can deduce the amount adsorbed to the soil. Normalizing this value to the soil's organic carbon content provides the Koc, a universally comparable value for predicting mobility.[19]

Caption: Workflow for Koc determination using the batch equilibrium method.

Step-by-Step Methodology:

-

Soil Preparation:

-

Collect and air-dry the soil sample.

-

Sieve the soil through a 2-mm mesh to remove large debris.

-

Homogenize the sieved soil.

-

Determine the soil's organic carbon content (%OC) using a suitable method (e.g., elemental analysis).

-

-

Solution Preparation:

-

Prepare a stock solution of this compound in a water-miscible solvent like methanol.

-

Create a series of aqueous test solutions by spiking the stock solution into a background electrolyte solution (e.g., 0.01 M CaCl₂) to achieve a range of concentrations. The final methanol concentration should be <0.1% to avoid co-solvent effects.

-

-

Batching and Equilibration:

-

Add a known mass of the prepared soil to a series of replicate glass vials with Teflon-lined caps (to prevent sorption to the cap).

-

Add a known volume of the aqueous test solution to each vial. Include control vials with no soil to account for any sorption to the vial walls.

-

Securely cap the vials and place them on a shaker. Agitate at a constant temperature (e.g., 25°C) for a predetermined time (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to separate the soil particles from the aqueous phase.

-

-

Aqueous Phase Analysis:

-

Carefully remove an aliquot of the supernatant (the clear aqueous layer).

-

Analyze the concentration of this compound in the supernatant using an appropriate analytical method, such as Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS).

-

-

Calculations:

-

Calculate the mass of this compound sorbed to the soil (Cs) by subtracting the mass in the aqueous phase at equilibrium from the initial mass added.

-

Calculate the soil-water distribution coefficient (Kd) = Cs / Cw, where Cw is the aqueous concentration at equilibrium.

-

Calculate the organic carbon-normalized partition coefficient (Koc) = (Kd / %OC) * 100.

-

Protocol 2: Analysis of this compound in Water and Soil by P&T-GC/MS

This protocol describes the quantification of volatile organic compounds (VOCs) like this compound from environmental matrices.[21]

Causality: Purge and Trap is an ideal extraction and concentration technique for volatile compounds at trace levels in water or soil.[21] It works by bubbling an inert gas through the sample, which strips the volatile analytes out of the matrix. These analytes are then trapped on a sorbent material, thermally desorbed, and introduced into a GC/MS system. GC provides excellent separation of complex mixtures, while MS offers definitive identification and sensitive quantification based on the analyte's unique mass spectrum.[21][22]

Caption: Analytical workflow for this compound using Purge & Trap GC/MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Water: A known volume of the water sample (e.g., 5 mL) is placed directly into the purging vessel of the P&T system.

-

Soil: A known mass of the soil sample (e.g., 1-5 g) is placed in the purging vessel, and reagent-grade water is added to create a slurry.[21]

-

Internal standards are added to all samples, blanks, and calibration standards for accurate quantification.

-

-

Purge and Trap Cycle:

-

The sample is purged with an inert gas (e.g., helium) at a controlled flow rate and temperature for a set time (e.g., 10-15 minutes).

-

The gas stream, carrying the volatilized this compound, passes through a sorbent trap (e.g., containing Tenax, silica gel, and charcoal), which retains the analyte.

-

-

Thermal Desorption and GC Injection:

-

After the purge cycle, the trap is rapidly heated, causing the this compound to desorb into the gas stream.

-

The gas is directed to the injection port of the gas chromatograph, transferring the entire sample onto the analytical column.

-

-

Gas Chromatography:

-

The GC column (typically a non-polar capillary column like a DB-5) is subjected to a temperature program that separates this compound from other volatile compounds based on their boiling points and column interactions.

-

-

Mass Spectrometry:

-

As this compound elutes from the GC column, it enters the mass spectrometer.

-

The molecule is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for positive identification.[5]

-

Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to a calibration curve generated from known standards.

-

Conclusion

The environmental fate and transport of this compound are governed by its distinct physicochemical properties, namely its hydrophobicity and volatility. In soil, it is largely immobile due to strong adsorption to organic carbon, with volatilization being a significant pathway for removal from surface layers. In aquatic systems, it is non-persistent in the water column, with rapid volatilization to the atmosphere being the dominant process. While biodegradable, its branched structure may lead to slower degradation rates compared to linear alkanes. Accurate site assessment and remediation planning depend on the precise quantification of these processes through robust experimental and analytical methods like those detailed in this guide.

References

- Sander, R. Compilation of Henry's Law Constants for Inorganic and Organic Species of Potential Importance in Environmental Chemistry.

-

Wikipedia. This compound. [Link]

-

Chemcasts. This compound (CAS 871-83-0) Properties. [Link]

-

Solubility of Things. This compound. [Link]

-

The Good Scents Company. 2-methyl nonane. [Link]

-

GWDG. Alkanes - Henry's Law Constants. [Link]

-

NIST WebBook. Nonane, 2-methyl-. [Link]

-

Patsnap Eureka. How 2-Methylpentane Impacts Pesticide Degradation Patterns. [Link]

-

Eurofins. Analytical Method Summaries. [Link]

-

ATSDR. Element 2: Environmental Fate and Transport. [Link]

-

PubMed Central (PMC). Analytical methods for determining environmental contaminants of concern in water and wastewater. [Link]

-

NIST WebBook. Nonane, 2-methyl- Mass Spectrum. [Link]

-

PubMed Central (PMC), NIH. Determination of soil–water sorption coefficients of volatile methylsiloxanes. [Link]

-

ATSDR. Chapter 6: Analytical Methods (2-Butoxyethanol). [Link]

-

ITRC. Adoption of Analytical Methods for Identifying CEC. [Link]

-

LookChem. This compound (CAS 871-83-0). [Link]

-

PubMed Central (PMC), NIH. Adsorption of organic chemicals in soils. [Link]

-

ITRC. Part 5: Environmental Fate and Transport Processes. [Link]

-

EPA. Part 5: CHEMICAL-SPECIFIC PARAMETERS. [Link]

-

Atmospheric Chemistry and Physics. Compilation of Henry's law constants. [Link]

-

MDPI. Sorption Mechanisms of Chemicals in Soils. [Link]

-